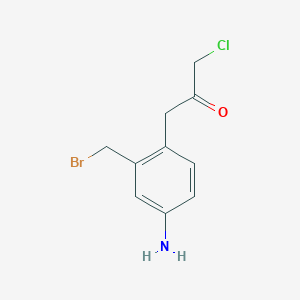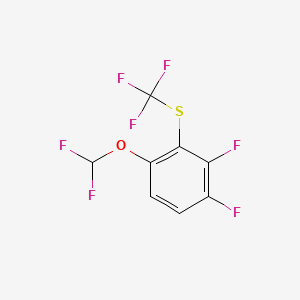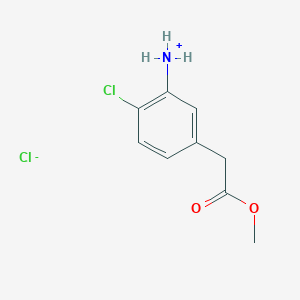
2-Chloro-5-(2-methoxy-2-oxoethyl)benzenaminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride: is an organic compound with a complex structure that includes a chloro-substituted aromatic ring and an ammonium chloride group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride typically involves multiple steps. One common method starts with the chlorination of a suitable aromatic precursor, followed by the introduction of the methoxy and oxo-ethyl groups through nucleophilic substitution reactions. The final step involves the formation of the ammonium chloride group under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and substitution reactions, often using catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and stability of the final product.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxo-ethyl group, converting it into an alcohol.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in certain reactions.
Biology: In biological research, this compound is investigated for its potential interactions with biological molecules, such as proteins and nucleic acids. It may serve as a probe to study biochemical pathways and molecular mechanisms.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may have applications in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: In industrial applications, [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride is used in the production of specialty chemicals and materials. Its unique structure makes it valuable in developing new materials with specific properties.
作用機序
The mechanism of action of [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
類似化合物との比較
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- Benzoyl chloride, 2-methoxy-
Comparison: Compared to similar compounds, [2-Chloro-5-(2-methoxy-2-oxo-ethyl)phenyl]ammonium chloride is unique due to its specific combination of functional groups. This uniqueness gives it distinct reactivity and potential applications that are not shared by its analogs. For example, the presence of the ammonium chloride group may enhance its solubility in water, making it more suitable for certain biological applications.
特性
分子式 |
C9H11Cl2NO2 |
|---|---|
分子量 |
236.09 g/mol |
IUPAC名 |
[2-chloro-5-(2-methoxy-2-oxoethyl)phenyl]azanium;chloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)5-6-2-3-7(10)8(11)4-6;/h2-4H,5,11H2,1H3;1H |
InChIキー |
VPMJZMSCXJOHMI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)[NH3+].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine](/img/structure/B14059011.png)
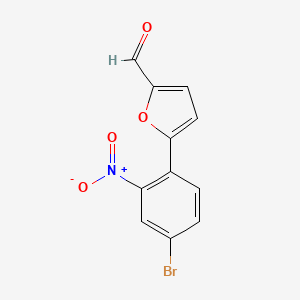
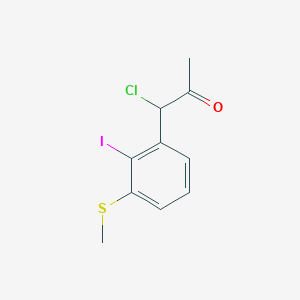
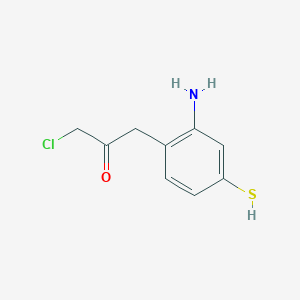


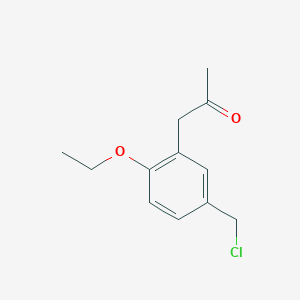

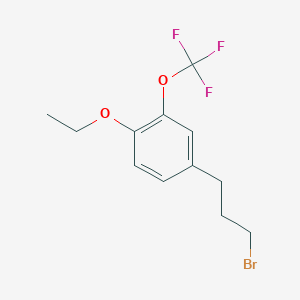
![5-Methyl-1h-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B14059061.png)
![N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-va](/img/structure/B14059068.png)
![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14059078.png)
